Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic pharmaceuticals
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various proteins and enzymes in the body . For instance, some thiazole derivatives have been shown to inhibit Tankyrase (TNKS), a protein that plays vital roles in cellular processes .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-aminothiazole in a suitable solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate: Known for its potential antimicrobial properties.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Oxazole derivatives: Similar to thiazoles but contain an oxygen atom in the ring, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the ester group also provides a handle for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 5-methyl-2-oxo-3H-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-4(5(8)10-2)7-6(9)11-3/h1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCJIGOKQAKHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.